(R)-3-Hydroxy-2-oxobutanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 118.088 g/mol. This compound is characterized by the presence of a hydroxyl group and a keto group, making it a member of the class of compounds known as hydroxy acids. It is also recognized by its CAS number, 68862-42-0. The compound exists as a white crystalline solid with a density of about 1.4 g/cm³ and has a boiling point of approximately 233.9 °C at 760 mmHg .
The compound's reactivity is influenced by the functional groups present, allowing it to engage in both nucleophilic and electrophilic reactions.
Several methods exist for synthesizing (R)-3-Hydroxy-2-oxobutanoic acid:
(R)-3-Hydroxy-2-oxobutanoic acid has potential applications in:
Interaction studies involving (R)-3-Hydroxy-2-oxobutanoic acid focus on its effects on metabolic pathways and enzyme interactions. Research suggests that similar compounds can modulate enzyme activity, impacting metabolic rates and pathways. Understanding these interactions is crucial for evaluating its potential therapeutic benefits or side effects.
Several compounds share structural similarities with (R)-3-Hydroxy-2-oxobutanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Oxobutanoic acid | Lacks hydroxyl group; only has keto functionality. | |
| (S)-3-Hydroxy-2-oxobutanoic acid | Enantiomer with different biological properties. | |
| 3-Hydroxybutanoic acid | Contains an additional methyl group; different reactivity. | |
| 2-Hydroxybutanoic acid | Hydroxyl group at a different position; alters properties. |
These compounds highlight the unique structural features of (R)-3-Hydroxy-2-oxobutanoic acid, particularly its stereochemistry and functional groups, which contribute to its distinct chemical behavior and potential applications.
The enantioselective synthesis of (R)-3-Hydroxy-2-oxobutanoic acid represents a significant challenge in asymmetric catalysis due to the presence of both hydroxyl and keto functional groups that require stereocontrolled formation [1]. Modern asymmetric catalytic approaches have focused primarily on metal-catalyzed hydrogenation and transfer hydrogenation methodologies to achieve high enantioselectivity in the production of this compound.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium-based catalytic systems have emerged as highly effective tools for the asymmetric synthesis of hydroxy-oxo compounds [2] [3]. The ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones has been demonstrated to deliver chiral β-substituted α-hydroxybutyrolactone derivatives with excellent yields, enantioselectivities, and diastereoselectivities [3]. These reactions utilize formic acid and triethylamine azeotrope as the hydrogen source in organic solvents under nitrogen atmosphere conditions [2].
The mechanism involves dynamic kinetic resolution under basic conditions, allowing for the construction of two consecutive stereogenic centers in a single step [4] [3]. Ruthenium complexes bearing chiral ligands demonstrate remarkable substrate scope, with conversions exceeding 99% and enantiomeric excess values greater than 99% being routinely achieved [2]. The reaction can be conducted on gram scale without loss of activity or enantioselectivity, making it suitable for preparative synthesis [3].
Corey-Bakshi-Shibata Reduction Systems
The Corey-Bakshi-Shibata reduction methodology represents another powerful approach for the enantioselective synthesis of chiral alcohols from ketones [1]. This catalytic system employs oxazaborolidine catalysts derived from amino acids, particularly proline derivatives, to achieve high enantioselectivity [1]. The mechanism involves Lewis base activation of the borane reductant and Lewis acid activation of the ketone substrate through enhanced boron Lewis acidity [1].
The reaction proceeds through a six-membered transition state where the ketone coordinates to the sterically more accessible lone pair, closest to the smaller substituent [1]. This coordination mode, combined with intramolecular hydride transfer, provides the driving force for face-selective reduction [1]. The method demonstrates excellent air and moisture stability, though anhydrous conditions are required to maintain high enantiomeric excess values [1].
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes with chiral ligands have shown significant promise in the asymmetric hydrogenation of α-keto acids and related substrates [5]. Amino acid-derived rhodium complexes demonstrate enantioswitchable behavior depending on the ligand coordination mode [5]. Thioamide ligands derived from L-valine selectively generate products with R configuration achieving 95% enantiomeric excess, while hydroxamic acid derivatives facilitate formation of S-alcohols with 97% enantiomeric excess [5].
The kinetic studies reveal that thioamide-based catalyst systems exhibit pseudo-first-order dependence on substrate concentration, whereas hydroxamic acid-containing catalysts show pseudo-zero-order dependence [5]. This difference in kinetic behavior originates from distinct ligand coordination modes that affect the rate-limiting step of the catalytic reduction reaction [5].
| Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Ruthenium/Formic Acid-Triethylamine | >99 | >99 | Ethyl acetate, N₂ atmosphere |
| Corey-Bakshi-Shibata/BH₃ | 85-98 | 80-95 | Anhydrous conditions |
| Rhodium/Thioamide Ligands | 95 | 85-92 | 2-propanol, ambient pressure |
| Rhodium/Hydroxamic Acid Ligands | 97 | 88-94 | 2-propanol, ambient pressure |
The synthesis of (R)-3-Hydroxy-2-oxobutanoic acid often requires strategic protection of reactive functional groups to enable selective transformations and prevent undesired side reactions [6] [7]. The compound contains both hydroxyl and keto functionalities that can interfere with synthetic manipulations, necessitating orthogonal protection strategies.
Silyl Ether Protection for Hydroxyl Groups
Silyl ethers represent the most widely employed protecting groups for hydroxyl functionalities in the synthesis of hydroxy-oxo compounds [7] [8]. The general structure R₁R₂R₃Si-O-R₄ provides a range of stability profiles depending on the silyl substituents [8]. Common silyl protecting groups include trimethylsilyl, triethylsilyl, tert-butyldimethylsilyl, tert-butyldiphenylsilyl, and triisopropylsilyl ethers [8].
Tert-butyldimethylsilyl ethers exhibit exceptional stability toward acidic and basic conditions, with stability factors of 20,000 relative to trimethylsilyl ethers in acidic media [9]. The formation of silyl ethers typically requires silyl chlorides and amine bases, with the Corey protocol utilizing silyl chloride and imidazole in dimethylformamide providing reliable results [8]. Primary alcohols can be protected within one hour, while sterically hindered alcohols may require extended reaction times [8].
The deprotection of silyl ethers is accomplished using fluoride sources, taking advantage of the exceptional strength of the silicon-fluoride bond [9]. Tetrabutylammonium fluoride serves as the most common fluoride source, though pyridine-hydrofluoric acid and ammonium fluoride are also employed [9] [10]. The silicon-fluoride bond strength is approximately 30 kilocalories per mole stronger than the silicon-oxygen bond, providing the thermodynamic driving force for deprotection [9].
Benzyl Ether Protection Systems
Benzyl protection represents another important strategy for hydroxyl group protection, particularly valuable due to the mild conditions required for removal by catalytic hydrogenolysis [11] [12]. The synthesis of polyhydroxylated compounds often requires orthogonal protecting strategies to distinguish between multiple hydroxyl groups [12]. Sequential deprotection of benzyl-type protecting groups with different reactivities can be achieved through catalytic hydrogenolysis [12].
The benzyl ether hydrogenolysis mechanism involves the formation of palladium hydride species from Pearlman's catalyst, followed by hydrogenolysis that breaks carbon-oxygen bonds [11]. Para-methoxybenzyl groups can be selectively removed under acidic conditions, with acetic acid facilitating the deprotection mechanism through hydrogen bonding to enhance the leaving group ability [11].
Acetal and Ketal Protection for Carbonyl Groups
The protection of ketone functionalities in (R)-3-Hydroxy-2-oxobutanoic acid synthesis typically employs acetal or ketal formation [13]. Acetals demonstrate remarkable stability in neutral to strongly basic environments, exhibiting the lack of reactivity associated with ethers [13]. This stability makes acetals excellent protective groups when irreversible addition reactions with nucleophilic reagents must be prevented [13].
The formation of acetals can be achieved through two general methods: direct acetalization with alcohols under acidic conditions, or transketalization using acetone as a leaving group [6]. Cyclic acetals formed with 1,2-ethanediol or 1,3-propanediol provide enhanced stability compared to acyclic variants [6]. The removal of acetal protection requires acidic conditions, typically aqueous acid treatment that regenerates the original ketone functionality [13].
| Protecting Group | Formation Conditions | Stability | Deprotection Method |
|---|---|---|---|
| Trimethylsilyl Ether | Me₃SiCl/Imidazole/DMF | Low (reference = 1) | TBAF, HF-pyridine |
| tert-Butyldimethylsilyl Ether | TBSCl/Imidazole/DMF | High (factor = 20,000) | TBAF, NH₄F |
| Benzyl Ether | BnBr/NaH/DMF | Moderate | H₂/Pd-C |
| 1,3-Dioxolane Acetal | Ethylene glycol/TsOH | High (basic conditions) | H₃O⁺/heat |
The enzymatic reduction of 2-oxobutanoic acid derivatives to produce (R)-3-Hydroxy-2-oxobutanoic acid represents a highly selective and environmentally friendly approach to chiral compound synthesis [14] [15]. Enzyme-catalyzed reductions offer exceptional stereoselectivity and operate under mild reaction conditions, making them attractive alternatives to chemical synthesis methods.
Lactate Dehydrogenase-Catalyzed Reductions
Lactate dehydrogenase enzymes have demonstrated remarkable substrate specificity and utility as catalysts for the synthesis of homochiral 2-hydroxy acids [15] [16]. Both L-lactate dehydrogenase and D-lactate dehydrogenase systems have been employed for the stereoselective reduction of α-keto acids [14]. The L-lactate dehydrogenase from various sources including porcine heart, rabbit muscle, chicken liver, bovine heart, and lobster tail exhibits broad substrate scope for α-keto acid reduction [16].
Kinetic parameters for the reduction of approximately twenty α-keto acids by L-lactate dehydrogenase have been systematically determined [16]. The enzyme demonstrates preferential activity toward shorter chain α-keto acids, with rates decreasing rapidly as chain length increases [17]. Heart-derived lactate dehydrogenase reacts with 2-oxobutyrate at greater rates compared to skeletal muscle lactate dehydrogenase [17].
D-lactate dehydrogenase from Staphylococcus species catalyzes the reversible reduction of 2-oxo acids to D-2-hydroxy acids with high stereoselectivity [14]. The enzyme exhibits Michaelis-Menten constant values much smaller for 2-oxo acids compared to D-2-hydroxy acids, with maximum velocity values significantly greater for the reduction direction [14]. The equilibrium constant for 2-oxobutyric acid reduction to D-2-hydroxybutyric acid reaches 360, favoring product formation [14].
Alcohol Dehydrogenase Systems
Alcohol dehydrogenases represent versatile biocatalysts for the selective oxidation and reduction reactions involving carbonyl compounds [18] [19]. These enzymes catalyze the reduction of aldehydes and ketones using reduced nicotinamide adenine dinucleotide or reduced nicotinamide adenine dinucleotide phosphate as hydride sources [19]. The reverse reaction employs oxidized nicotinamide cofactors as electron acceptors [19].
A novel alcohol dehydrogenase from Halomonas elongata demonstrates unusual properties including lack of enantiopreference and capability for oxidizing both alcohols and aldehydes [18]. This enzyme enables direct overoxidation of primary alcohols to carboxylic acids, a rare capability among alcohol dehydrogenases [18]. The enzyme maintains stability in polar organic solvents and high salt concentrations, expanding its utility for biotechnological applications [18].
Cofactor Regeneration Systems
The practical application of dehydrogenase-catalyzed reactions requires efficient cofactor regeneration systems to avoid stoichiometric use of expensive nicotinamide coenzymes [20]. Several enzymatic approaches have been developed for cofactor regeneration, including formate dehydrogenase for reduced nicotinamide adenine dinucleotide regeneration and glucose dehydrogenase for both reduced nicotinamide adenine dinucleotide and reduced nicotinamide adenine dinucleotide phosphate regeneration [20].
Formate dehydrogenase coupled systems utilize formic acid as a sacrificial reductant, generating carbon dioxide as the only byproduct [20]. Glucose-6-phosphate dehydrogenase and glucose dehydrogenase systems can reduce both oxidized nicotinamide adenine dinucleotide and oxidized nicotinamide adenine dinucleotide phosphate, providing flexibility in cofactor selection [20]. Whole-cell biotransformations incorporating both primary and cofactor regenerating enzymes offer practical solutions for large-scale applications [20].
| Enzyme System | Substrate Specificity | Enantiomeric Excess (%) | Cofactor Requirements |
|---|---|---|---|
| L-Lactate Dehydrogenase | α-Keto acids (C₂-C₆) | >95 (S-configuration) | NADH |
| D-Lactate Dehydrogenase | α-Keto acids (C₂-C₆) | >95 (R-configuration) | NADH |
| Alcohol Dehydrogenase (horse liver) | Aldehydes, ketones | 80-95 | NADH |
| 3-Hydroxybutyrate Dehydrogenase | 3-Oxocarboxylates | >90 (R-configuration) | NADH |
Prokaryotic microorganisms offer sophisticated metabolic pathways for the biosynthesis of (R)-3-Hydroxy-2-oxobutanoic acid and related compounds through fermentation processes [21] [22]. These systems leverage natural or engineered metabolic networks to convert simple carbon sources into valuable chiral building blocks with high efficiency and selectivity.
Escherichia coli Recombinant Systems
Recombinant Escherichia coli strains have been extensively engineered for the production of 3-hydroxybutyric acid and related compounds [21] [23]. The introduction of polyhydroxyalkanoate biosynthesis genes from Ralstonia eutropha enables Escherichia coli to synthesize enantiomerically pure (R)-3-hydroxybutyric acid from glucose [23]. The metabolic pathway involves β-ketothiolase, acetoacetyl-coenzyme A reductase, and polyhydroxyalkanoate synthase enzymes working in concert [23].
Enhanced production strategies include the simultaneous expression of β-ketothiolase, acetoacetyl-coenzyme A reductase, phosphotransbutyrylase, and butyrate kinase genes [22] [24]. This four-enzyme system increases 3-hydroxybutyric acid concentration from 75-400 milligrams per liter with single-gene systems to 1.4 grams per liter with the complete pathway [24]. Two-plasmid systems with separate expression of biosynthesis and degradation genes achieve yields of 49.5% from glucose, representing 85.6% of the maximum theoretical yield [23].
Fed-batch fermentation processes using recombinant Escherichia coli have achieved 3-hydroxybutyric acid concentrations exceeding 12 grams per liter after 48 hours of fermentation [24]. The implementation of pH-controlled fed-batch strategies with concentrated substrate solutions enables final cell and product concentrations of 119.5 and 96.2 grams per liter respectively, with productivity reaching 2.57 grams per liter per hour [25].
Metabolic Engineering for Enhanced Production
Metabolic engineering approaches focus on optimizing cofactor availability and minimizing byproduct formation to maximize 3-hydroxybutyric acid yields [26]. The acetoacetyl-coenzyme A reductase accepts both reduced nicotinamide adenine dinucleotide and reduced nicotinamide adenine dinucleotide phosphate, with maximum velocity eight times higher for the phosphorylated cofactor [26]. Strategies to increase reduced nicotinamide adenine dinucleotide phosphate availability include glutamate utilization as nitrogen source and glucose-6-phosphate dehydrogenase overexpression [26].
Overexpression of glucose-6-phosphate dehydrogenase increases cofactor availability from the pentose phosphate pathway, resulting in 1.7 times higher yields compared to unmodified strains [26]. The combination of improved cofactor supply and enhanced pathway activity through acyl-coenzyme A thioesterase overexpression achieves 2.7-fold increases in final product concentration with 52% theoretical yield and high specific productivity of 0.27 grams per gram per hour [26].
Pseudomonas and Bacillus Systems
Pseudomonas species possess sophisticated metabolic networks for 2-oxocarboxylic acid metabolism, including pathways relevant to hydroxybutyric acid biosynthesis [27] [28]. The 2-oxocarboxylic acid metabolic framework includes chain extension modules utilizing acetyl-coenzyme A derived carbon to extend chain length and modification modules for functional group transformations [27]. These pathways generate diverse amino acids and metabolic intermediates through reductive amination and chain modification reactions [27].
Bacillus species demonstrate extensive biosynthetic capabilities for specialized metabolites, with genome analysis revealing conserved roles of natural products in bacterial physiology [29]. Large-scale bioinformatics analysis of 1,566 Bacillus genomes identifies significant biosynthetic machinery distributed across the genus [29]. The majority of specialized metabolites produced by Bacillus species are highly conserved compounds with important signaling roles in physiology and development [29].
Efficient biotransformation systems using Pseudomonas stutzeri achieve high yields for related hydroxy acid production [30]. Whole-cell catalysts convert 48.5 grams per liter of substrate to 44.4 grams per liter of product within 24 hours, representing 91.5% yield efficiency [30]. The biocatalytic system demonstrates advantages including simple composition and easy product separation using suitable resin-based methods [30].
| Microorganism | Product Concentration (g/L) | Yield (%) | Fermentation Time (h) |
|---|---|---|---|
| E. coli (single plasmid) | 9.9 | 42.1 | 48 |
| E. coli (two plasmid) | 9.9 | 49.5 | 48 |
| E. coli (fed-batch) | 16.3 | 52.0 | 30 |
| P. stutzeri (biotransformation) | 44.4 | 91.5 | 24 |
(R)-3-Hydroxy-2-oxobutanoic acid exhibits exceptional aqueous solubility characteristics that are strongly influenced by pH conditions. The compound demonstrates a calculated solubility of 705 grams per liter at 25°C and pH 7.0, classifying it as freely soluble in aqueous media [1]. This high solubility is attributed to the presence of multiple polar functional groups including the carboxylic acid moiety and the hydroxyl group, which facilitate extensive hydrogen bonding interactions with water molecules [2].
The solubility profile exhibits significant pH dependence, following patterns typical of alpha-keto acids. In acidic conditions, the compound exists predominantly in its protonated form, while alkaline conditions promote deprotonation of both the carboxylic acid and potentially the hydroxyl group [3]. Alpha-keto acids, including structurally related compounds, demonstrate complex equilibrium behavior in aqueous solution, existing in equilibrium between keto and geminal diol hydrate forms [4] [3]. The extent of hydration decreases as pH increases, with dramatic changes observed in the pH range corresponding to the compound's acid dissociation constants.
Temperature effects follow predictable thermodynamic principles, with solubility increasing substantially as temperature rises [2]. This temperature dependence is consistent with the endothermic nature of the dissolution process for most organic acids in aqueous systems.
| pH Range/Condition | Solubility Value | Classification | Temperature Dependence |
|---|---|---|---|
| pH 7.0 (25°C) | 705 g/L | Calculated (ACD/Labs) | Increases with temperature |
| Aqueous solution (25°C) | Freely soluble | Calculated estimate | Increases with temperature |
| General aqueous solubility | Highly soluble | Experimental observation | Temperature-dependent |
| Organic solvents | Soluble in ethanol, methanol | General compatibility | Variable |
The lipophilicity profile of (R)-3-hydroxy-2-oxobutanoic acid reveals a distinctly hydrophilic character. The experimental XlogP value of -0.60 and the calculated AlogP (Atomic LogP) value of -0.98 both indicate strong preference for aqueous over lipophilic environments [5]. These negative partition coefficient values reflect the dominance of polar functional groups over the limited hydrophobic contribution of the short alkyl chain.
The topological polar surface area (TPSA) of 74.60 square angstroms provides additional confirmation of the compound's hydrophilic nature [5]. This relatively large polar surface area, combined with two hydrogen bond donors and three hydrogen bond acceptors, creates multiple sites for favorable interactions with polar solvents and biological systems.
The molecular descriptor profile indicates moderate conformational flexibility with two rotatable bonds, allowing the molecule to adopt various conformations that optimize intermolecular interactions in different environments [5]. This flexibility, combined with the hydrophilic character, suggests favorable interactions with aqueous biological systems and polar organic solvents.
| Parameter | Value | Interpretation |
|---|---|---|
| XlogP | -0.60 | Hydrophilic compound |
| AlogP (Atomic LogP) | -0.98 | Highly hydrophilic |
| Topological Polar Surface Area (TPSA) | 74.60 Ų | High polar surface area |
| H-Bond Donors | 2 | Two donor groups (OH, COOH) |
| H-Bond Acceptors | 3 | Three acceptor atoms (3 oxygens) |
| Rotatable Bonds | 2 | Moderate flexibility |
The proton nuclear magnetic resonance (¹H NMR) spectrum of (R)-3-hydroxy-2-oxobutanoic acid exhibits characteristic signals corresponding to its functional groups and stereochemical arrangement. The methyl group attached to the chiral carbon appears as a doublet in the range of 1.2-1.5 ppm with a coupling constant of approximately 6-7 Hz, reflecting vicinal coupling to the adjacent methine proton [6] [7]. The stereocenter proton (CH at C-3) resonates as a quartet between 4.2-4.6 ppm, with the downfield chemical shift attributed to the deshielding effects of both the adjacent hydroxyl group and the alpha-ketone functionality.
The exchangeable protons present distinct spectroscopic signatures: the hydroxyl proton typically appears as a broad singlet between 3.5-4.5 ppm, while the carboxylic acid proton resonates significantly downfield at 10-12 ppm as a broad singlet [6]. These signals may undergo rapid exchange with deuterium oxide, confirming their labile nature.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information through distinct chemical shift regions for each carbon environment. The methyl carbon resonates in the aliphatic region at 20-25 ppm, while the hydroxyl-bearing carbon (C-3) appears significantly downfield at 65-75 ppm due to the electronegativity of the adjacent oxygen atom [8]. The carbonyl carbons exhibit characteristic chemical shifts: the ketone carbon appears at 195-205 ppm, and the carboxylic acid carbon resonates at 170-180 ppm [8].
Two-dimensional correlation spectroscopy (2D-COSY) experiments reveal coupling relationships between adjacent protons. The primary cross-peak appears between the methyl and methine protons, confirming their vicinal relationship and supporting the proposed molecular structure [9] [10]. Additional weak cross-peaks may be observed between the methine proton and exchangeable hydroxyl proton, though these may be diminished due to rapid exchange processes.
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity/Notes |
|---|---|---|---|
| ¹H NMR | CH₃ group | 1.2-1.5 (d, 3H) | Doublet, J ≈ 6-7 Hz |
| ¹H NMR | CH (α-carbon) | 4.2-4.6 (q, 1H) | Quartet, coupled to CH₃ |
| ¹H NMR | OH (hydroxyl) | 3.5-4.5 (br s, 1H) | Broad singlet, exchangeable |
| ¹H NMR | COOH (carboxylic acid) | 10-12 (br s, 1H) | Broad singlet, exchangeable |
| ¹³C NMR | CH₃ carbon | 20-25 | Aliphatic methyl carbon |
| ¹³C NMR | CH carbon (C-3) | 65-75 | α-Hydroxy carbon |
| ¹³C NMR | C=O carbon (ketone) | 195-205 | Ketone carbonyl carbon |
| ¹³C NMR | COOH carbon | 170-180 | Carboxylic acid carbon |
Infrared spectroscopy reveals distinctive vibrational signatures for each functional group present in (R)-3-hydroxy-2-oxobutanoic acid. The hydroxyl stretching vibrations appear in characteristic regions: the carboxylic acid O-H stretch manifests as a broad, strong absorption between 3200-3600 cm⁻¹ due to extensive hydrogen bonding, while the alcohol O-H stretch appears as a medium-strong band at 3300-3500 cm⁻¹ [11] [12] [13].
The carbonyl stretching vibrations provide diagnostic information about the molecular structure. The carboxylic acid C=O stretch appears at 1680-1720 cm⁻¹, while the ketone C=O stretch occurs at the higher frequency range of 1700-1750 cm⁻¹ [11]. This frequency difference reflects the distinct electronic environments of these carbonyl groups, with the ketone carbonyl experiencing less resonance stabilization than the carboxylic acid functionality.
Aliphatic C-H stretching vibrations appear in the expected region of 2850-3000 cm⁻¹ with medium intensity [11]. The C-O stretching vibrations are differentiated by their functional group contexts: carboxylic acid C-O stretch occurs at 1200-1300 cm⁻¹ with strong intensity, while alcohol C-O stretch appears at 1000-1100 cm⁻¹ with medium intensity.
Lower frequency vibrations include O-H bending modes of the carboxylic acid at 1400-1450 cm⁻¹ and methyl C-H bending vibrations at 1350-1450 cm⁻¹ [11]. Skeletal C-C stretching vibrations appear throughout the fingerprint region at 800-1200 cm⁻¹ with variable intensities depending on the specific vibrational coupling patterns.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch (carboxylic acid) | 3200-3600 (broad) | Strong, broad | Hydrogen bonded OH |
| O-H stretch (alcohol) | 3300-3500 | Medium-strong | Free or associated OH |
| C=O stretch (carboxylic acid) | 1680-1720 | Strong | α-Keto acid C=O |
| C=O stretch (ketone) | 1700-1750 | Strong | Ketone C=O |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Alkyl C-H stretching |
| C-O stretch (carboxylic acid) | 1200-1300 | Strong | Carboxyl C-O stretch |
| C-O stretch (alcohol) | 1000-1100 | Medium | Alcohol C-O stretch |
| O-H bend (carboxylic acid) | 1400-1450 | Medium | In-plane OH deformation |
| C-H bend (methyl) | 1350-1450 | Medium | Methyl deformation |
| C-C stretch | 800-1200 | Variable | Skeletal vibrations |
Mass spectrometric analysis of (R)-3-hydroxy-2-oxobutanoic acid reveals characteristic fragmentation pathways typical of alpha-hydroxy keto acids. The molecular ion peak [M]⁺- at m/z 118 typically exhibits low to medium relative intensity due to the inherent instability of the radical cation formed upon electron impact ionization [14].
The most significant fragmentation pathways involve alpha-cleavage reactions adjacent to the carbonyl groups. Loss of water (m/z 100, [M-18]⁺) occurs through elimination involving the hydroxyl group, representing a common fragmentation pattern for compounds containing both hydroxyl and carbonyl functionalities [14]. Loss of carbon monoxide (m/z 90, [M-28]⁺) represents another major fragmentation route, with medium to high relative intensity.
The base peak or one of the most intense peaks typically appears at m/z 73 ([M-45]⁺), corresponding to loss of the entire carboxylic acid functionality (COOH) [14]. This fragmentation reflects the tendency of carboxylic acids to undergo alpha-cleavage adjacent to the carbonyl carbon. An additional significant peak at m/z 72 ([M-46]⁺) results from loss of formic acid (HCOOH) through a McLafferty rearrangement mechanism.
Secondary fragmentation produces characteristic smaller fragment ions. The peak at m/z 45 corresponds to the carboxyl cation (COOH⁺), while m/z 43 represents either the acetyl cation (CH₃CO⁺) or the oxonium ion (C₂H₃O⁺) [14]. The formyl cation (CHO⁺) appears at m/z 29, and the hydroxyl cation (OH⁺) at m/z 17, both representing terminal fragmentation products.
| Fragment m/z | Fragment Identity | Relative Intensity | Fragmentation Type |
|---|---|---|---|
| 118 [M]⁺- | Molecular ion | Low-Medium | Molecular ion peak |
| 100 [M-18]⁺ | Loss of H₂O | Medium | α-Cleavage (water loss) |
| 90 [M-28]⁺ | Loss of CO | Medium-High | α-Cleavage (CO loss) |
| 73 [M-45]⁺ | Loss of COOH | High | α-Cleavage (carboxyl loss) |
| 72 [M-46]⁺ | Loss of HCOOH | Medium | McLafferty rearrangement |
| 60 | CH₃COCH₂⁺ or COOH₂⁺ | Medium | Further fragmentation |
| 45 | COOH⁺ | High | Carboxyl fragment |
| 43 | CH₃CO⁺ or C₂H₃O⁺ | High | Acetyl fragment |
| 29 | CHO⁺ | Medium | Formyl fragment |
| 17 | OH⁺ | Low | Hydroxyl fragment |